molecular formula C17H17ClN4O B038386 Cdmip CAS No. 118697-12-4

Cdmip

Numéro de catalogue B038386
Numéro CAS: 118697-12-4
Poids moléculaire: 328.8 g/mol
Clé InChI: WWGZKSUTVBDCEW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cdmip, also known as 2-(carbamimidoyl-methyl)-pentanedioic acid, is a small molecule that has been shown to have potential therapeutic effects in various diseases.

Mécanisme D'action

The mechanism of action of Cdmip is not fully understood, but it is believed to involve the regulation of various signaling pathways. Cdmip has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cellular stress responses. Cdmip has also been shown to inhibit the mTOR pathway, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
Cdmip has been shown to have various biochemical and physiological effects, including the regulation of energy metabolism, glucose metabolism, and oxidative stress. Cdmip has also been shown to have anti-inflammatory and anti-oxidative effects, which can protect against various diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of Cdmip is that it is a small molecule that can be easily synthesized and modified. This allows for the development of novel derivatives with improved therapeutic properties. However, one limitation of Cdmip is that its mechanism of action is not fully understood, which can make it difficult to design experiments that specifically target its effects.

Orientations Futures

There are several future directions for the research on Cdmip. One direction is to further elucidate its mechanism of action and signaling pathways. Another direction is to develop novel derivatives with improved therapeutic properties. Additionally, the potential of Cdmip in combination therapy with other drugs should be explored. Finally, the development of targeted delivery systems for Cdmip could improve its efficacy and reduce potential side effects.
Conclusion:
In conclusion, Cdmip is a small molecule that has shown potential therapeutic effects in various diseases. Its mechanism of action is not fully understood, but it is believed to involve the regulation of various signaling pathways. Further research is needed to fully elucidate its effects and develop novel derivatives with improved therapeutic properties.

Applications De Recherche Scientifique

Cdmip has been shown to have potential therapeutic effects in various diseases, including cancer, diabetes, and cardiovascular diseases. In cancer, Cdmip has been shown to inhibit tumor growth and metastasis by inducing apoptosis and suppressing angiogenesis. In diabetes, Cdmip has been shown to improve insulin sensitivity and glucose metabolism. In cardiovascular diseases, Cdmip has been shown to have anti-inflammatory and anti-oxidative effects, which can protect against atherosclerosis and heart failure.

Propriétés

Numéro CAS

118697-12-4

Nom du produit

Cdmip

Formule moléculaire

C17H17ClN4O

Poids moléculaire

328.8 g/mol

Nom IUPAC

2-[5-chloro-2-(4-methylphenyl)imidazo[4,5-b]pyridin-3-yl]-N,N-dimethylacetamide

InChI

InChI=1S/C17H17ClN4O/c1-11-4-6-12(7-5-11)16-19-13-8-9-14(18)20-17(13)22(16)10-15(23)21(2)3/h4-9H,10H2,1-3H3

Clé InChI

WWGZKSUTVBDCEW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC3=C(N2CC(=O)N(C)C)N=C(C=C3)Cl

SMILES canonique

CC1=CC=C(C=C1)C2=NC3=C(N2CC(=O)N(C)C)N=C(C=C3)Cl

Synonymes

5-chloro-N,N-dimethyl-2-(4-methylphenyl)-3H-imidazo(4,5-b)pyridine-3-acetamide
CDMIP

Origine du produit

United States

Synthesis routes and methods

Procedure details

A slurry of 5-chloro-2-(4-methylphenyl)-3H-imidazo[4,5-b]pyridine-3-acetic acid (2.8 g, 0.0093 mole) in tetrahydrofuran (11.3 ml) and dimethylformamide (0.68 g, 0.0093 mole) was cooled in an ice bath under nitrogen. Thionyl chloride (1.22 g, 0.0102 mole) was added dropwise to the stirred suspension. After stirring at room temperature for twenty minutes, the solution was cooled again in an ice bath and a solution of dimethylamine in tetrahydrofuran (18.9 ml of a 2.95M solution, 0.056 mole) was added dropwise. The suspension was stirred at room temperature under nitrogen for one hour and then the solvents were removed under reduced pressure. The residue was triturated in water (100 ml) and the resulting solid was collected by filtration and rinsed three times with water. The solid was dissolved in hot isopropyl alcohol, filtered while hot, and brought to the cloud point with water. Upon cooling, a solid precipitated which was collected by filtration, rinsed with water, and dried under high vacuum at 70° C. to give 2.17 g (71% yield) of title compound, mp 182°-185° C.
Name
5-chloro-2-(4-methylphenyl)-3H-imidazo[4,5-b]pyridine-3-acetic acid
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
11.3 mL
Type
solvent
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
71%

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.